molecular formula C16H12O2 B1223005 trans-4,5-Dihydro-4,5-dihydroxypyrene CAS No. 56183-12-1

trans-4,5-Dihydro-4,5-dihydroxypyrene

Cat. No. B1223005
CAS RN: 56183-12-1
M. Wt: 236.26 g/mol
InChI Key: NIUGQCSXPHANNG-HOTGVXAUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trans-4,5-Dihydroxy-4,5-dihydropyrene is a member of phenanthrenes.

Scientific Research Applications

Fungal Metabolism and Environmental Detoxification

  • Study Context: Research by Lange et al. (1994) focused on the metabolism of pyrene, a polycyclic aromatic hydrocarbon, by the plant-inhabiting basidiomycete Crinipellis stipitaria JK364. This study is significant for understanding the role of fungi in detoxifying environmental pollutants.
  • Key Findings: The study found that the fungus metabolized pyrene into various metabolites, including trans-4,5-dihydro-4,5-dihydroxypyrene. This discovery highlights a novel pathway of fungal metabolism and its potential in bioremediation of polluted environments.

Mutagenicity Enhancement in Bacterial Studies

  • Study Context: The study by Okamoto & Yoshida (1981) explored the interaction of hydroxypyrenes, including trans-4,5-dihydro-4,5-dihydroxypyrene, with other compounds in bacterial systems.
  • Key Findings: The research demonstrated that hydroxypyrenes could enhance the mutagenicity of certain compounds. This finding is crucial for understanding the carcinogenic potential of environmental pollutants and their interactions.

Metabolic Studies and Carcinogen Research

  • Study Context: In the field of cancer research, the synthesis of metabolites of 1-nitropyrene (a known carcinogen) was investigated by El-Bayoumy et al. (1986). This study is pertinent for understanding how carcinogens are metabolized in organisms.
  • Key Findings: One of the synthesized metabolites was trans-4,5-dihydro-4,5-dihydroxypyrene, providing insights into the metabolic pathways of carcinogens and their potential biological impacts.

Hepatic Metabolism and Drug Interaction Studies

  • Study Context: The work by Howard et al. (1985) compared in vitro and in vivo metabolism of the carcinogen 1-nitropyrene in the liver, shedding light on metabolic processes relevant to pharmacology and toxicology.
  • Key Findings: They discovered that trans-4,5-dihydro-4,5-dihydroxypyrene was one of the metabolites formed, indicating its role in the hepatic metabolism of certain carcinogens.

Enzymatic Metabolism and Environmental Pollutants

  • Study Context: Research on the biotransformation of environmental pollutants was conducted by Eaton & Nitterauer (1994), focusing on the degradation of benzothiophene by specific bacteria.
  • Key Findings: Their findings included the identification of trans-4,5-dihydro-4,5-dihydroxypyrene as a metabolite, contributing to our understanding of microbial pathways in pollutant degradation.

properties

CAS RN

56183-12-1

Product Name

trans-4,5-Dihydro-4,5-dihydroxypyrene

Molecular Formula

C16H12O2

Molecular Weight

236.26 g/mol

IUPAC Name

(4S,5S)-4,5-dihydropyrene-4,5-diol

InChI

InChI=1S/C16H12O2/c17-15-11-5-1-3-9-7-8-10-4-2-6-12(16(15)18)14(10)13(9)11/h1-8,15-18H/t15-,16-/m0/s1

InChI Key

NIUGQCSXPHANNG-HOTGVXAUSA-N

Isomeric SMILES

C1=CC2=C3C(=C1)[C@@H]([C@H](C4=CC=CC(=C43)C=C2)O)O

SMILES

C1=CC2=C3C(=C1)C(C(C4=CC=CC(=C43)C=C2)O)O

Canonical SMILES

C1=CC2=C3C(=C1)C(C(C4=CC=CC(=C43)C=C2)O)O

Other CAS RN

56183-12-1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans-4,5-Dihydro-4,5-dihydroxypyrene
Reactant of Route 2
trans-4,5-Dihydro-4,5-dihydroxypyrene
Reactant of Route 3
trans-4,5-Dihydro-4,5-dihydroxypyrene
Reactant of Route 4
trans-4,5-Dihydro-4,5-dihydroxypyrene
Reactant of Route 5
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Reactant of Route 6
trans-4,5-Dihydro-4,5-dihydroxypyrene

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